molecular formula C17H22N2O3S B196102 1'N-Benzyl Biotin CAS No. 76335-62-1

1'N-Benzyl Biotin

Cat. No. B196102
CAS RN: 76335-62-1
M. Wt: 334.4 g/mol
InChI Key: MFFWFILLMGRYPI-DZKIICNBSA-N
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Description

1’N-Benzyl Biotin is a derivative of biotin . Biotin is a water-soluble vitamin and serves as a coenzyme for some carboxylases in humans . 1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin .


Synthesis Analysis

1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin . The synthesis of biotin involves several enzymes, and the process can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms . The late pathway involves the assembly of the fused rings of the cofactor .


Molecular Structure Analysis

The molecular formula of 1’N-Benzyl Biotin is C17H22N2O3S . The structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .


Chemical Reactions Analysis

Biotin-dependent enzymes are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin also acts as a coenzyme for multiple carboxylases in humans, and it changes the irreversible carboxylation of acetyl-CoA to malonyl-CoA .

Scientific Research Applications

Biotin as Acylating Agent in Synthesis

1'N-Benzyl Biotin, a derivative of biotin, has been utilized in the Friedel-Crafts acylation of electron-rich aromatic molecules. This synthesis process involves creating biotinylarenes, which display high affinity for avidin, a protein that binds biotin. The study by Plażuk et al. (2011) showcases the successful application of biotin in this chemical reaction, offering a pathway for the creation of novel biotinylated compounds with potential applications in biochemical assays and fluorescent tagging (Plażuk, Zakrzewski, & Salmain, 2011).

Biotin in Protein Immobilization and Imaging

Benzyl substitution on ureido nitrogens of biotin, as seen in this compound, leads to fluorescence properties useful in biological imaging. Krishna et al. (2015) demonstrated that such derivatives of biotin exhibit solvatochromism and aggregation-induced emission, useful for cellular biology and imaging. This innovation in biotin chemistry can be instrumental in microstructure patterning and selective protein immobilization (Krishna et al., 2015).

Biotin in Drug Research and Development

In the context of drug research, the modification of biotin, like in this compound, has been used to create inhibitors targeting specific proteins. Feng et al. (2016) explored N1-benzyl substituted 1,2,3-triazole derivatives of biotin as inhibitors of Staphylococcus aureus biotin protein ligase (SaBPL). These compounds displayed potent inhibitory activity, highlighting the potential of biotin derivatives in developing new pharmacological agents (Feng et al., 2016).

Biotin in Biomaterials and Surface Engineering

The incorporation of biotin derivatives into polymers, like in the synthesis of poly(lactic acid)-poly(ethylene glycol)-biotin, illustrates biotin's role in creating advanced biomaterials. Salem et al. (2001) detailed how biotinylated end groups in polymers can lead to biomimetic surfaces via avidin-biotin interactions. This application is significant in surface engineering and the development of degradable polymers with specific biological functionalities (Salem et al., 2001).

Mechanism of Action

Target of Action

1’N-Benzyl Biotin primarily targets enzymes that require biotin as a cofactor. These enzymes include carboxylases such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase. These enzymes play crucial roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism .

Mode of Action

1’N-Benzyl Biotin interacts with its target enzymes by binding to the biotin-binding sites. This binding enhances the catalytic activity of the enzymes, facilitating the carboxylation reactions essential for various metabolic processes. The benzyl group attached to the biotin molecule may increase the affinity or stability of the biotin-enzyme complex, potentially leading to more efficient enzymatic reactions .

Biochemical Pathways

The primary biochemical pathways affected by 1’N-Benzyl Biotin include:

Pharmacokinetics

The pharmacokinetics of 1’N-Benzyl Biotin involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, 1’N-Benzyl Biotin enhances the activity of biotin-dependent carboxylases, leading to increased production of key metabolic intermediates. At the cellular level, this results in enhanced fatty acid synthesis, gluconeogenesis, and amino acid metabolism. These effects can contribute to improved energy production and metabolic efficiency .

Action Environment

The efficacy and stability of 1’N-Benzyl Biotin can be influenced by various environmental factors:

: DrugBank : World Journal of Microbiology and Biotechnology : DrugBank

Biochemical Analysis

Biochemical Properties

1’N-Benzyl Biotin plays a significant role in biochemical reactions by acting as a coenzyme for carboxylase enzymes. These enzymes are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. 1’N-Benzyl Biotin interacts with enzymes like acetyl-CoA carboxylase, propionyl-CoA carboxylase, and pyruvate carboxylase. The interaction involves the covalent attachment of 1’N-Benzyl Biotin to the enzyme’s active site, facilitating the transfer of carbon dioxide to specific substrates .

Cellular Effects

1’N-Benzyl Biotin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a cofactor for biotin-dependent carboxylases, which are crucial for maintaining cellular energy balance and metabolic homeostasis. The presence of 1’N-Benzyl Biotin in cells enhances the activity of these enzymes, leading to increased production of essential metabolites and energy molecules . Additionally, 1’N-Benzyl Biotin has been shown to modulate the expression of genes involved in metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of 1’N-Benzyl Biotin involves its binding to biotin-dependent carboxylases. The compound is covalently attached to the enzyme’s active site through an amide bond with a lysine residue. This attachment allows 1’N-Benzyl Biotin to participate in the carboxylation reaction, where it facilitates the transfer of carbon dioxide to specific substrates. The binding of 1’N-Benzyl Biotin to the enzyme also induces conformational changes that enhance the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’N-Benzyl Biotin on cellular function can change over time. The stability and degradation of 1’N-Benzyl Biotin are critical factors that influence its long-term effects. Studies have shown that 1’N-Benzyl Biotin is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 1’N-Benzyl Biotin in in vitro and in vivo studies has demonstrated sustained enhancement of biotin-dependent enzyme activity and metabolic processes .

Dosage Effects in Animal Models

The effects of 1’N-Benzyl Biotin vary with different dosages in animal models. At low doses, 1’N-Benzyl Biotin enhances the activity of biotin-dependent carboxylases, leading to improved metabolic function and energy production. At high doses, 1’N-Benzyl Biotin may exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the beneficial effects of 1’N-Benzyl Biotin plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

1’N-Benzyl Biotin is involved in several metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. It acts as a coenzyme for biotin-dependent carboxylases, facilitating the transfer of carbon dioxide to specific substrates. The presence of 1’N-Benzyl Biotin enhances the flux of metabolites through these pathways, leading to increased production of essential molecules like glucose, fatty acids, and amino acids . Additionally, 1’N-Benzyl Biotin interacts with cofactors such as ATP and bicarbonate, which are required for the carboxylation reactions .

Transport and Distribution

1’N-Benzyl Biotin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up by cells via biotin transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 1’N-Benzyl Biotin can bind to biotin-binding proteins, which help in its distribution to various cellular compartments . The localization and accumulation of 1’N-Benzyl Biotin within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 1’N-Benzyl Biotin is primarily within the mitochondria and cytoplasm, where biotin-dependent carboxylases are active. The compound is directed to these compartments through specific targeting signals and post-translational modifications. The localization of 1’N-Benzyl Biotin within these compartments is essential for its activity and function, as it ensures the compound is available for the carboxylation reactions catalyzed by biotin-dependent enzymes .

properties

IUPAC Name

5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWFILLMGRYPI-DZKIICNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438027
Record name 1'N-Benzyl Biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76335-62-1
Record name 1'N-Benzyl Biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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